N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
Overview
Description
“N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide” is a chemical compound. It is a derivative of nicotinamide, which is a form of vitamin B3 . The compound contains a 4-methoxyphenyl group and a chromen-7-yl group attached to the nicotinamide core .
Synthesis Analysis
While specific synthesis methods for “N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide” were not found, nicotinamide derivatives are often prepared by condensation reactions . For example, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .
Molecular Structure Analysis
The molecular structure of “N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide” would likely be complex due to the presence of the chromen-7-yl and 4-methoxyphenyl groups attached to the nicotinamide core .
Scientific Research Applications
Antifungal Activity
Nicotinamide derivatives have been found to exhibit antifungal activity . In a study, nicotinamide derivatives containing diphenylamine moieties were prepared and tested against Rhizoctonia solani, a phytopathogenic fungus . One of the compounds showed high inhibitory effects, exceeding the fungicide boscalid .
Cholinesterase Inhibitors
New benzamide derivatives and their nicotinamide/cinnamamide analogs have been studied as cholinesterase inhibitors . These compounds were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in Alzheimer’s disease .
Quaternization Reactions
Nicotinamide has been used in quaternization reactions with different electrophiles . These reactions were carried out by conventional synthesis and under microwave irradiation in absolute ethanol and acetone .
Antiviral Activity
Indole derivatives, which share structural similarities with nicotinamide, have been found to possess antiviral activity . These compounds have been reported to inhibit a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Thiophene derivatives, which are structurally similar to nicotinamide, have been reported to exhibit anti-inflammatory activity . These compounds have been used in the development of new therapeutic drugs .
Anticancer Activity
Substituted benzimidazole derivatives, which are structurally related to nicotinamide, have been used in various types of cancer treatments . These compounds have found commercial applications in diverse human therapeutics .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thus modulating its function .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects such as the modulation of immune response, inflammation, and oxidative stress .
Pharmacokinetics
A related compound has been shown to have high gi absorption and is bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been shown to have various effects, such as suppressing oxidative stress and inflammatory markers .
Action Environment
The action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)20-12-19(25)18-9-6-16(11-21(18)28-20)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROOSDUYXRRRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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